

Application Note: Quantification of Cannabiorcol (CBCN) in Cannabis Extracts

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Compound of Interest

Compound Name: *Cannabiorcol*

Cat. No.: *B1142604*

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Introduction

Cannabiorcol (CBCN), also known as Cannabinol-C1 (CBN-C1), is a minor cannabinoid found in *Cannabis sativa*.^{[1][2]} As the legal landscape surrounding cannabis evolves and research into the therapeutic potential of its diverse chemical constituents expands, the accurate quantification of minor cannabinoids like CBCN is becoming increasingly critical. Understanding the concentration of these less abundant compounds is essential for ensuring the quality, consistency, and safety of cannabis products, as well as for elucidating their potential pharmacological effects. This application note provides a detailed protocol for the quantification of **Cannabiorcol** in cannabis extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.

Data Presentation

A comprehensive review of the scientific literature did not yield specific quantitative data for the concentration of **Cannabiorcol** (CBCN) in various cannabis extracts. While numerous studies focus on the quantification of major cannabinoids and other more prevalent minor cannabinoids, data on CBCN levels remains largely unreported. The table below is provided as a template for researchers to populate as data becomes available.

Cannabis Strain/Product	Sample Type	Cannabiorcol (CBCN) Concentration (µg/g or mg/g)	Reference
Data Not Available	Flower	N/A	
Data Not Available	Extract	N/A	
Data Not Available	Oil	N/A	

Experimental Protocols

The following protocol is a generalized method adapted from established analytical procedures for the quantification of other minor cannabinoids in cannabis extracts. It is recommended that this method be validated in-house for accuracy, precision, linearity, and sensitivity.

Sample Preparation and Extraction

Proper sample preparation is crucial for accurate cannabinoid analysis. The goal is to efficiently extract the cannabinoids from the complex plant matrix while minimizing the co-extraction of interfering substances.

Materials:

- Homogenized cannabis flower or extract
- Methanol (HPLC grade)
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 µm, PTFE or nylon)
- Analytical balance
- Volumetric flasks and pipettes

Protocol:

- Accurately weigh approximately 100 mg of homogenized cannabis flower or 50 mg of cannabis extract into a centrifuge tube.
- Add 10 mL of methanol to the tube.
- Vortex the sample for 1 minute to ensure thorough mixing and extraction.
- Centrifuge the sample at 4000 rpm for 5 minutes to pellet the solid plant material.
- Carefully collect the supernatant (the methanol extract).
- Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.
- Perform a serial dilution of the extract with methanol to bring the expected analyte concentration within the calibration range of the instrument. The dilution factor will depend on the sample matrix and expected cannabinoid content.

HPLC-MS/MS Analysis

This method utilizes a reverse-phase C18 column for separation and a triple quadrupole mass spectrometer for sensitive and specific detection of **Cannabiorcol**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- **Cannabiorcol** analytical standard

Chromatographic Conditions:

- Column Temperature: 40 °C
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Gradient Elution:
 - 0-1 min: 70% B
 - 1-5 min: Gradient to 95% B
 - 5-6 min: Hold at 95% B
 - 6-6.1 min: Return to 70% B
 - 6.1-8 min: Re-equilibration at 70% B

Mass Spectrometry Conditions:

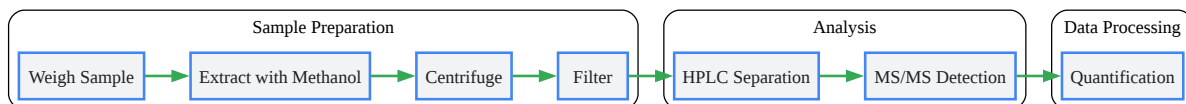
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr
- MRM Transitions: To be determined by infusing a pure standard of **Cannabiorcol**. The precursor ion will be the protonated molecule $[M+H]^+$, and the product ions will be characteristic fragments.

Calibration and Quantification

- Prepare a stock solution of the **Cannabiorcol** analytical standard in methanol.
- Perform serial dilutions of the stock solution to create a series of calibration standards at different concentrations.
- Inject the calibration standards into the HPLC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration.
- Inject the prepared sample extracts.
- Quantify the amount of **Cannabiorcol** in the samples by comparing their peak areas to the calibration curve.

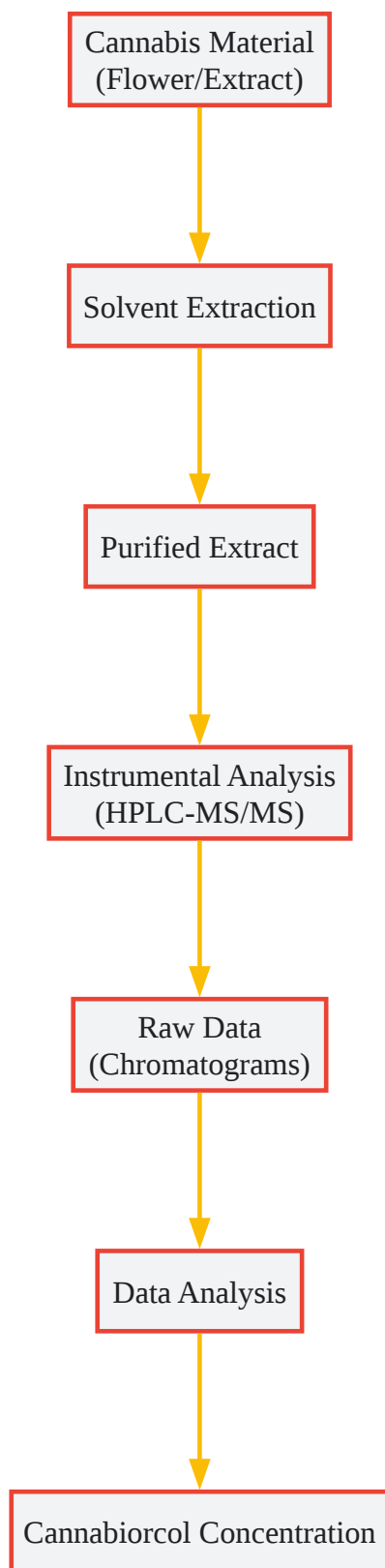
Visualizations

The following diagrams illustrate the key workflows and relationships in the quantification of **Cannabiorcol**.



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Caption: Experimental workflow for **Cannabiorcol** quantification.



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Caption: Logical flow from sample to final concentration data.

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References

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